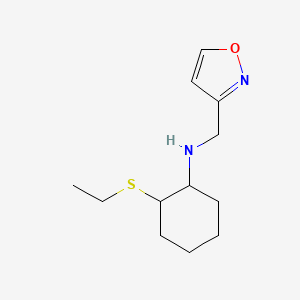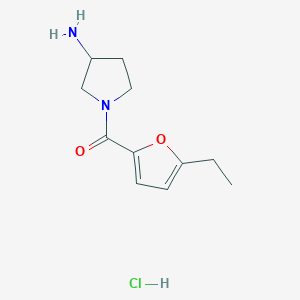![molecular formula C17H28N6O B7633834 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide](/img/structure/B7633834.png)
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward and motivation pathways in the brain.
Mechanism of Action
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound can modulate the activity of dopamine in this pathway and alter the behavioral responses associated with reward and motivation.
Biochemical and Physiological Effects
The selective blockade of the dopamine D3 receptor by 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include a reduction in drug-seeking behavior, an improvement in depressive symptoms, and an attenuation of the symptoms of schizophrenia. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can limit its efficacy in certain experimental paradigms.
Future Directions
There are several future directions for the research on 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. One area of interest is the potential therapeutic benefits of this compound in the treatment of drug addiction, depression, and schizophrenia. Additionally, researchers may investigate the role of the dopamine D3 receptor in other physiological and pathological conditions, such as obesity and Parkinson's disease. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the discovery of new therapeutic targets for these disorders.
Synthesis Methods
The synthesis of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 1-(1-methylpyrazol-4-yl)piperidin-3-amine with cyclopropylcarbonyl chloride to form 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. The compound is then purified using column chromatography and characterized using various analytical techniques.
Scientific Research Applications
The unique pharmacological profile of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has made it an attractive target for research in the field of neuroscience. This compound has been used to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions, including drug addiction, depression, and schizophrenia. Additionally, this compound has been used to explore the potential therapeutic benefits of targeting the dopamine D3 receptor in the treatment of these disorders.
properties
IUPAC Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20-13-16(11-18-20)23-6-2-3-14(12-23)19-17(24)22-9-7-21(8-10-22)15-4-5-15/h11,13-15H,2-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWKOOVVHSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NC(=O)N3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7633792.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]-1-(1-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7633810.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)
![2-[[6-(2-Methylimidazol-1-yl)pyrazin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7633835.png)
![9-methyl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7633836.png)
![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)